P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester
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Overview
Description
P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester: is a chemical compound with the molecular formula C12H19O5P and a molecular weight of 274.25 g/mol . It is known for its role as an impurity in the antibiotic fosfomycin , which is produced by certain species of the genus Streptomyces. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester involves several steps. One common synthetic route includes the reaction of dimethyl phosphite with 2-hydroxy-1-(phenylmethoxy)propane under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane or ethyl acetate . The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester is closely related to its role as an impurity in fosfomycin. Fosfomycin inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) , which is essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death. The presence of this impurity can affect the overall efficacy and stability of fosfomycin.
Comparison with Similar Compounds
P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H19O5P |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-1-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C12H19O5P/c1-10(13)12(18(14,15-2)16-3)17-9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 |
InChI Key |
BQGJWSPELNLKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OCC1=CC=CC=C1)P(=O)(OC)OC)O |
Origin of Product |
United States |
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